4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound featuring a unique structure that combines a thieno[3,4-c]pyrazole core with a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of a 3,5-dimethylphenyl hydrazine with a thieno[3,4-c]pyrazole precursor in the presence of a cyclizing agent.
Nitration: The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Chlorination: The chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the chlorinated intermediate with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes, use of automated reactors, and stringent control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core or the nitrobenzamide moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives. This is often facilitated by catalysts or under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or a catalyst.
Major Products
Oxidation: Oxidized derivatives of the thieno[3,4-c]pyrazole core.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as anti-inflammatory or anticancer properties, due to the presence of the nitrobenzamide and thieno[3,4-c]pyrazole moieties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for potential therapeutic applications. The nitrobenzamide group is known for its bioactivity, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thieno[3,4-c]pyrazole core.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thieno[3,4-c]pyrazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-aminobenzamide
- 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide stands out due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the thieno[3,4-c]pyrazole core with the nitrobenzamide moiety is relatively unique, offering a diverse range of applications and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-11-5-12(2)7-14(6-11)24-19(15-9-29-10-17(15)23-24)22-20(26)13-3-4-16(21)18(8-13)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUDZSNOVKGCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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